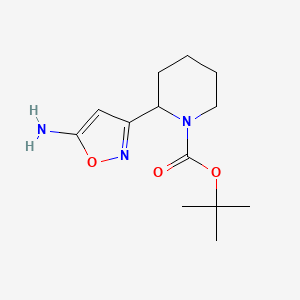
2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, a piperidine ring, and a tert-butyl ester group, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoxazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate ester substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, isoxazoline or isoxazolidine derivatives, and various ester or carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-1H-isoxazol-3-YL)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(5-Amino-1H-isoxazol-3-YL)-morpholine-1-carboxylic acid tert-butyl ester
- 2-(5-Amino-1H-isoxazol-3-YL)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of the isoxazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
887586-34-7 |
|---|---|
Molekularformel |
C13H21N3O3 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl 2-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-7-5-4-6-10(16)9-8-11(14)19-15-9/h8,10H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
KAOCHRMVQYHXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)


![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)

![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)
![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)
